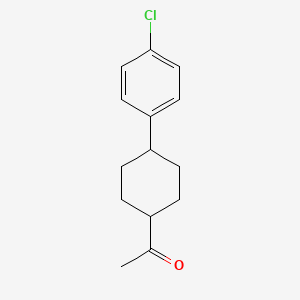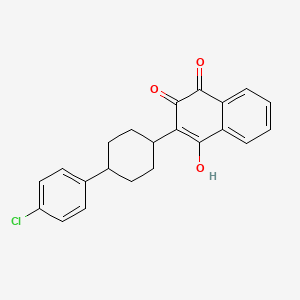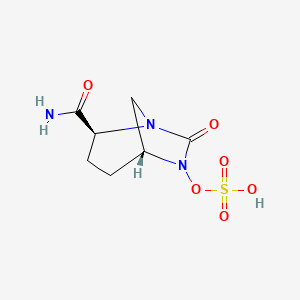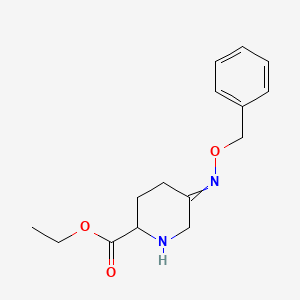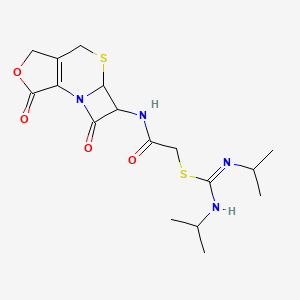
Cefathiamidine Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefathiamidine lactone is a derivative of cefathiamidine, a first-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to cell lysis and death. This compound retains the core β-lactam structure, which is crucial for its antibacterial activity. This compound is primarily used in the treatment of infections caused by susceptible bacteria, including both Gram-positive and certain Gram-negative bacteria .
Mécanisme D'action
Target of Action
Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .
Mode of Action
This compound acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .
Biochemical Pathways
As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Cefathiamidine Lactone are not fully understood due to limited studies. As a derivative of cefathiamidine, it may share similar biochemical properties. Cefathiamidine is known to interact with various enzymes and proteins in the body
Cellular Effects
Cefathiamidine, its parent compound, is known to have significant effects on various types of cells, particularly in the context of bacterial infections . It is likely that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a derivative of cefathiamidine, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cefathiamidine lactone involves several steps, starting from the core β-lactam structure. One common method involves the reaction of 7-aminocephalosporanic acid with specific acylating agents to form the desired lactone. The process typically includes the following steps:
Acylation: 7-aminocephalosporanic acid is acylated using acyl chlorides or anhydrides under controlled conditions.
Cyclization: The acylated intermediate undergoes cyclization to form the lactone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield.
Isolation and Purification: The product is isolated and purified using industrial-scale techniques like continuous chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Cefathiamidine lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted lactones .
Applications De Recherche Scientifique
Cefathiamidine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of β-lactam chemistry and reactivity.
Biology: The compound is studied for its interactions with bacterial enzymes and cell wall synthesis pathways.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a lead compound for new antibiotics.
Comparaison Avec Des Composés Similaires
Cefotiam: Another first-generation cephalosporin with similar antibacterial activity.
Cephalexin: A widely used first-generation cephalosporin with a similar mechanism of action.
Cefazolin: Known for its effectiveness against Gram-positive bacteria.
Uniqueness: Cefathiamidine lactone is unique due to its specific lactone structure, which may confer different pharmacokinetic properties and stability compared to other cephalosporins. Its ability to form stable lactone rings makes it a valuable compound for further chemical modifications and drug development .
Propriétés
IUPAC Name |
[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQBDIOPXYUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is cefathiamidine lactone formed and how can it be identified?
A1: this compound is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of this compound can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of this compound from other compounds, including cefathiamidine itself. []
Q2: What is the significance of identifying this compound in pharmaceutical preparations?
A2: Identifying this compound is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of this compound can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
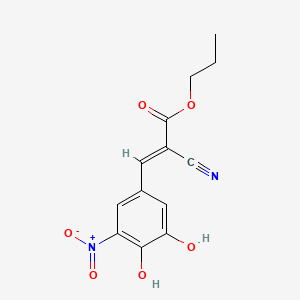
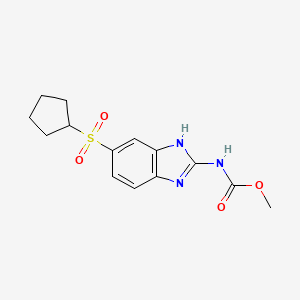
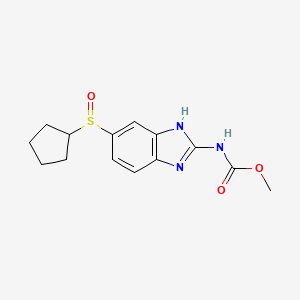

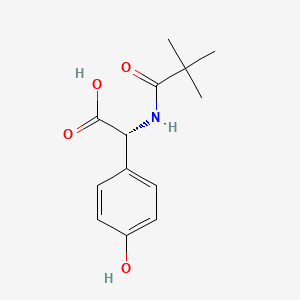
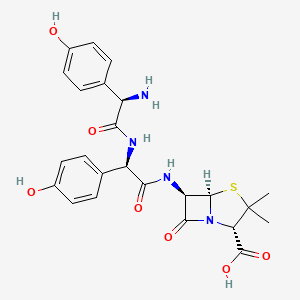
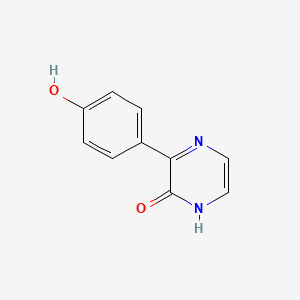
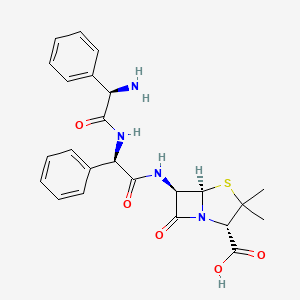
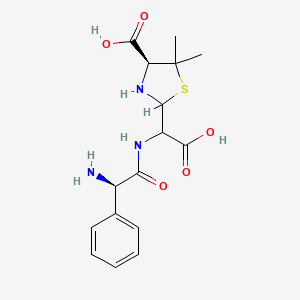
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
